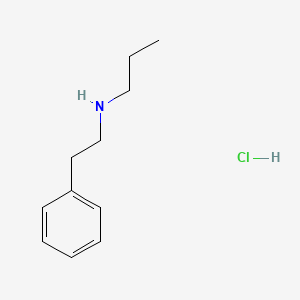

(2-phenylethyl)(propyl)amine hydrochloride

Vue d'ensemble

Description

(2-Phenylethyl)(propyl)amine hydrochloride is an organic compound with the molecular formula C11H17N·HCl. It is a derivative of phenethylamine, which is a naturally occurring monoamine alkaloid. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenylethyl)(propyl)amine hydrochloride typically involves the alkylation of phenethylamine with a suitable alkyl halide, such as propyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C6H5CH2CH2NH2+C3H7Br→C6H5CH2CH2N(C3H7)+HBr

The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Phenylethyl)(propyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated or acylated amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development:

(2-Phenylethyl)(propyl)amine hydrochloride is primarily studied for its potential therapeutic effects. It has been investigated as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its structure allows for modifications that enhance bioactivity and selectivity towards specific biological targets.

Case Study: P-glycoprotein Modulators

Research has shown that derivatives of (2-phenylethyl)(propyl)amine can act as modulators of P-glycoprotein (P-gp), a crucial protein involved in drug transport across cell membranes. A study demonstrated that specific analogs could significantly enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cancer cell lines, thereby reversing drug resistance . This highlights the compound's potential in developing adjunct therapies for cancer treatment.

Neuropharmacology

Stimulant Properties:

this compound exhibits stimulant properties similar to other phenethylamines. It has been explored for its effects on neurotransmitter systems, particularly in enhancing dopamine and norepinephrine levels, which could have implications in treating attention deficit hyperactivity disorder (ADHD) and depression.

Research Insights:

Studies indicate that compounds with similar structures can influence mood and cognitive functions by modulating neurotransmitter release . This suggests that this compound may offer therapeutic benefits in neuropsychiatric disorders.

Industrial Applications

Chemical Intermediates:

In industrial chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. It is utilized in the production of specialty chemicals and polymers, where its amine functionality is essential for creating cross-linked networks in polymer matrices.

Stabilizers and Antioxidants:

The compound can also function as a stabilizer or antioxidant in rubber and plastic formulations, preventing thermal degradation and prolonging material life. Its effectiveness as an antioxidant makes it valuable in industries where material longevity is critical.

Mécanisme D'action

The mechanism of action of (2-phenylethyl)(propyl)amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenethylamine: The parent compound, which has a similar structure but lacks the propyl group.

Amphetamine: A well-known stimulant with a similar phenethylamine backbone.

Methamphetamine: A potent central nervous system stimulant with structural similarities.

Uniqueness

(2-Phenylethyl)(propyl)amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group differentiates it from other phenethylamine derivatives, influencing its reactivity and interaction with biological targets.

Activité Biologique

(2-Phenylethyl)(propyl)amine hydrochloride, also known as N-propyl-2-phenylethylamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure consists of a phenethyl group attached to a propylamine moiety, which contributes to its biological activity. The hydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : It has been shown to interact with various neurotransmitter receptors, including adrenergic and dopaminergic receptors, which play crucial roles in mood regulation and neurochemical signaling.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .

- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial activity, potentially inhibiting the growth of certain bacterial strains .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation pathways .

- Anticancer Potential : Some studies have explored the compound's efficacy against cancer cell lines, suggesting potential use as an adjunct therapy in cancer treatment due to its ability to induce apoptosis in tumor cells .

Case Studies and Research Findings

A summary of notable findings regarding the biological activity of this compound is presented below:

Safety and Toxicity

Safety assessments have indicated that this compound exhibits low toxicity profiles when administered at therapeutic doses. However, further studies are necessary to fully understand its safety margins and potential side effects.

Propriétés

IUPAC Name |

N-(2-phenylethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-2-9-12-10-8-11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTVSGWMCPAPHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.